
4-Butyl-6-ethylpyridine-2-methanol
Overview
Description
4-Butyl-6-ethylpyridine-2-methanol (4-BEPM) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that is commonly used as a chiral selector in chromatography. In addition, 4-BEPM has been shown to have potential therapeutic effects, particularly in the treatment of cancer and Alzheimer's disease.
Scientific Research Applications
Ligand Exchange and Chemical Bonding
The use of 4-butyl-6-ethylpyridine-2-methanol and its derivatives is explored in the context of ligand exchange reactions and the formation of chemical bonds. For example, Carlin and Mccarley (1989) investigated the ligand exchange reactions of W{sub 2}(mhp){sub 4} with pyridine and methanol, leading to compounds with unique bioctahedral arrangements and multiple bonds (Carlin & Mccarley, 1989).
Solvent Effects on Molecular Conformations
Lomas and Adenier (2001) explored the solvent effects on hydrogen bonding and rotation barriers in α-alkyl-substituted 2-alkoxybenzyl alcohols, which can be related to the behavior of this compound in different solvent environments (Lomas & Adenier, 2001).
Catalysis and Organic Synthesis
Minachev, Isakov, and Isakova (1989) demonstrated the efficiency of zeolites as catalysts in organic synthesis processes, which can be relevant to the use of this compound in similar catalytic applications (Minachev, Isakov, & Isakova, 1989).
Photoreactivity and Alkoxylation
The photoreactivity of 2-vinylpyridine in methanol, which can be related to the photoinduced reactions of this compound, was studied by Ishida, Uesugi, and Takamuku (1993), showing the potential for creating alkoxyl derivatives (Ishida, Uesugi, & Takamuku, 1993).
Methanol Production and Utilization
Dalena et al. (2018) discussed the advancements in methanol production and utilization, highlighting its role as a building block for complex chemical compounds. This research can provide insights into the broader context of this compound's role in methanol-related processes (Dalena et al., 2018).
properties
IUPAC Name |
(4-butyl-6-ethylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-5-6-10-7-11(4-2)13-12(8-10)9-14/h7-8,14H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIQCEZFJPDFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=C1)CO)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



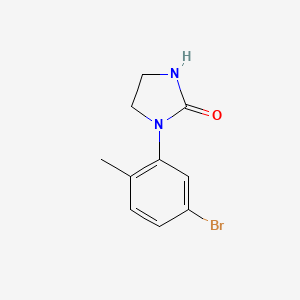
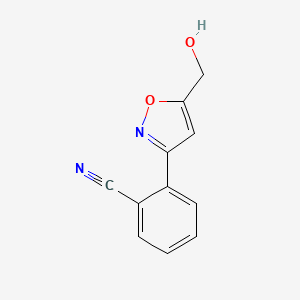
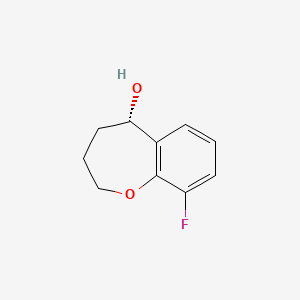

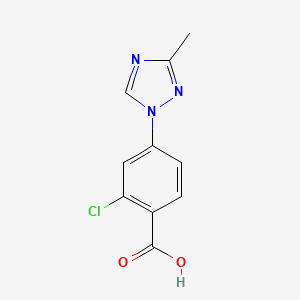


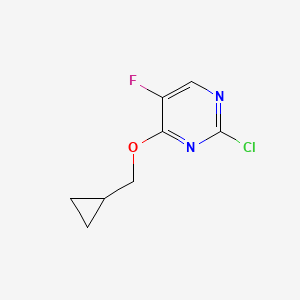
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

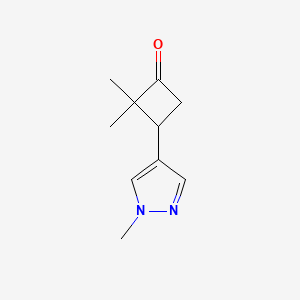

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)